Cas no 1015401-69-0 (N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide)

N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide 化学的及び物理的性質
名前と識別子
-
- Z255749668
- AKOS001399004
- N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide
- EN300-26602792
- 1015401-69-0
-
- インチ: 1S/C15H18N2OS3/c18-14(8-4-1-5-11-9-10-19-21-11)17-15-16-12-6-2-3-7-13(12)20-15/h2-3,6-7,11H,1,4-5,8-10H2,(H,16,17,18)
- InChIKey: ZVSOPSBKGUOHHA-UHFFFAOYSA-N
- ほほえんだ: S1C(CCS1)CCCCC(NC1=NC2C=CC=CC=2S1)=O
計算された属性
- せいみつぶんしりょう: 338.05812672g/mol
- どういたいしつりょう: 338.05812672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 121Ų
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26602792-0.5g |
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |
1015401-69-0 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26602792-5.0g |
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |
1015401-69-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26602792-0.1g |
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |
1015401-69-0 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26602792-0.25g |
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |
1015401-69-0 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26602792-10.0g |
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |
1015401-69-0 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
Enamine | EN300-26602792-0.05g |
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |
1015401-69-0 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
Enamine | EN300-26602792-2.5g |
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |
1015401-69-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26602792-1.0g |
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide |
1015401-69-0 | 95.0% | 1.0g |
$628.0 | 2025-03-20 |
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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5. Book reviews
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamideに関する追加情報
Comprehensive Overview of N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide (CAS No. 1015401-69-0)
N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide, with the CAS number 1015401-69-0, is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research. This compound features a unique structure combining a benzothiazole moiety and a dithiolane ring, which contribute to its potential applications in various fields. Researchers are particularly interested in its role as a modulator of cellular processes, including oxidative stress and metabolic regulation.
The molecular structure of N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide includes a pentanamide linker, which enhances its bioavailability and interaction with biological targets. The presence of the dithiolane group is noteworthy due to its ability to participate in redox reactions, making this compound a candidate for studies related to antioxidant activity and cellular protection. These properties align with current trends in health and wellness, where natural and synthetic antioxidants are widely researched for their potential benefits in aging and chronic disease prevention.
In recent years, the scientific community has explored the potential of N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide in drug development. Its benzothiazole component is known for its pharmacological versatility, often found in compounds with antimicrobial, anti-inflammatory, and neuroprotective effects. This has led to increased interest in its potential applications for conditions such as neurodegenerative diseases and metabolic disorders, topics frequently searched in academic and medical databases.
From a synthetic chemistry perspective, the preparation of CAS No. 1015401-69-0 involves multi-step organic reactions, including amide bond formation and heterocyclic ring construction. The compound's stability and solubility profile make it suitable for further derivatization, a key factor in medicinal chemistry. Researchers often highlight its compatibility with high-throughput screening assays, which are essential for identifying lead compounds in drug discovery.
The growing demand for novel bioactive molecules has positioned N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide as a subject of interest in both academic and industrial settings. Its potential as a redox modulator or enzyme inhibitor aligns with current research trends, such as targeting metabolic pathways in cancer therapy or addressing mitochondrial dysfunction. These applications are frequently discussed in scientific forums and publications, reflecting the compound's relevance in contemporary research.
In summary, N-(1,3-benzothiazol-2-yl)-5-(1,2-dithiolan-3-yl)pentanamide (CAS 1015401-69-0) represents a promising area of study due to its unique structural features and potential biological activities. As research continues to uncover its mechanisms and applications, this compound may play a pivotal role in advancing therapeutic innovations and biochemical tools. Its interdisciplinary appeal ensures it remains a topic of interest for scientists and health enthusiasts alike.
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